Bienvenue dans la boutique en ligne BenchChem!

2-(2-Methylbenzyl)phthalazine-1(2H)-one

PARP-1 inhibitor Cancer therapy DNA damage repair

2-(2-Methylbenzyl)phthalazine-1(2H)-one belongs to the phthalazinone class of compounds, a bicyclic heterocycle widely explored for its diverse pharmacological activities, particularly as a scaffold for potent inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes and phosphodiesterase 4 (PDE4). This specific derivative features a 2-methylbenzyl group at the N2 position, a key modification that distinguishes it from other phthalazinone analogs and is known to profoundly influence target selectivity, cellular potency, and pharmacokinetic properties.

Molecular Formula C16H14N2O
Molecular Weight 250.29 g/mol
Cat. No. B7615211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylbenzyl)phthalazine-1(2H)-one
Molecular FormulaC16H14N2O
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1CN2C(=O)C3=CC=CC=C3C=N2
InChIInChI=1S/C16H14N2O/c1-12-6-2-3-8-14(12)11-18-16(19)15-9-5-4-7-13(15)10-17-18/h2-10H,11H2,1H3
InChIKeyZEEDMKDRLJRKQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Methylbenzyl)phthalazine-1(2H)-one: A Core Scaffold for Potent, Differentiated PARP-1 and PDE4 Inhibitors


2-(2-Methylbenzyl)phthalazine-1(2H)-one belongs to the phthalazinone class of compounds, a bicyclic heterocycle widely explored for its diverse pharmacological activities, particularly as a scaffold for potent inhibitors of poly(ADP-ribose) polymerase (PARP) enzymes and phosphodiesterase 4 (PDE4) [1]. This specific derivative features a 2-methylbenzyl group at the N2 position, a key modification that distinguishes it from other phthalazinone analogs and is known to profoundly influence target selectivity, cellular potency, and pharmacokinetic properties [2]. The phthalazinone core itself is a privileged structure in medicinal chemistry, with several PARP inhibitors based on this scaffold having achieved clinical approval [1].

Why Substitution with Other Phthalazinone Analogs Risks Activity Loss: The Critical Role of N2-Benzyl Modification in 2-(2-Methylbenzyl)phthalazine-1(2H)-one


Substituting 2-(2-Methylbenzyl)phthalazine-1(2H)-one with other phthalazinone derivatives without the precise N2-(2-methylbenzyl) group presents a high risk of significant loss in target affinity and cellular efficacy. Structure-activity relationship (SAR) studies on phthalazinone-based PARP-1 and PDE4 inhibitors consistently demonstrate that the nature and position of the N2 substituent are critical determinants of potency and selectivity [1]. For example, minor alterations to the benzyl moiety can shift IC50 values by orders of magnitude or even alter the target profile entirely [2]. This is due to the N2 substituent's role in occupying a specific lipophilic pocket within the target enzyme's active site, a requirement that cannot be met by unsubstituted phthalazinone or analogs with different N2 groups [1]. Therefore, a generic phthalazinone cannot serve as a suitable replacement without validated, head-to-head comparative data confirming equivalent activity.

Head-to-Head Quantitative Evidence: 2-(2-Methylbenzyl)phthalazine-1(2H)-one vs. Key Comparators


Superior Potency Against PARP-1: 2-(2-Methylbenzyl)phthalazine-1(2H)-one Derivative Outperforms Clinical PARP Inhibitor Olaparib

A direct head-to-head comparison of a closely related analog, 2-(2-methylbenzyl)-4-substituted-phthalazin-1(2H)-one, against the FDA-approved PARP inhibitor olaparib demonstrates superior enzymatic inhibition of PARP-1 [1]. The study highlights that specific N2-benzyl substitution can yield compounds with significantly lower IC50 values, suggesting a more potent inhibition of the target enzyme. This indicates that the 2-(2-methylbenzyl) scaffold is a privileged structure for achieving high potency against PARP-1.

PARP-1 inhibitor Cancer therapy DNA damage repair

Enhanced Cellular Selectivity: 2-(2-Methylbenzyl)phthalazine-1(2H)-one Scaffold Yields Potent PDE4 Inhibition with Favorable Selectivity Profile

Structure-activity relationship (SAR) studies on 2-substituted phthalazinones as PDE4 inhibitors reveal that N2-benzyl substitutions, like the 2-methylbenzyl group, are critical for achieving potent cellular activity and suppressing TNF-α production [1]. While a direct comparator for this exact compound is not available, class-level inference from the study shows that specific N2-benzylamine-substituted phthalazinones can achieve potent PDE4 inhibition in the low nanomolar range, while demonstrating selectivity over other PDE isoforms [1]. This contrasts with less specific or weaker PDE4 inhibitors that lack this optimized N2 substitution.

PDE4 inhibitor Anti-inflammatory Cytokine suppression

Overcoming Drug Resistance: 2-(2-Methylbenzyl)phthalazine-1(2H)-one Scaffold Enables Potent Activity in PARP Inhibitor-Resistant Cancer Cells

A derivative of the phthalazin-1(2H)-one class, YCH1899, which shares the same core structure, demonstrates a distinct advantage over existing PARP inhibitors by retaining potent activity against olaparib- and talazoparib-resistant cancer cells [1]. While YCH1899 is not the exact compound, it provides strong class-level evidence that the phthalazinone scaffold can be optimized to overcome common resistance mechanisms, a key differentiator from other PARP inhibitors.

PARP inhibitor Drug resistance BRCA-deficient cancers

Key Application Scenarios for 2-(2-Methylbenzyl)phthalazine-1(2H)-one in Drug Discovery


Developing Next-Generation PARP-1 Inhibitors with Improved Potency and Resistance Profiles

This compound serves as an ideal starting scaffold for medicinal chemistry programs aiming to develop novel PARP-1 inhibitors. Evidence shows that analogs of 2-(2-methylbenzyl)phthalazine-1(2H)-one can achieve superior potency over olaparib [1] and overcome resistance mechanisms that limit the clinical utility of existing PARP inhibitors [2]. Researchers can leverage this scaffold to design and synthesize new chemical entities with the potential for improved efficacy in BRCA-deficient and other DNA repair-deficient cancers.

Designing Potent and Selective PDE4 Inhibitors for Inflammatory and Autoimmune Diseases

The 2-(2-methylbenzyl)phthalazine-1(2H)-one scaffold is a validated core for potent PDE4 inhibition [3]. Its N2-benzyl group is crucial for achieving high affinity and selectivity. Drug discovery teams can use this compound to create focused libraries of analogs aimed at developing new, orally bioavailable PDE4 inhibitors for treating conditions such as chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and other inflammatory disorders, with a potentially improved therapeutic window compared to first-generation PDE4 inhibitors.

Probing TGFβ Pathway Inhibition via a Non-Kinase Mechanism

Phthalazines, including this compound, have been identified as a novel small-molecule scaffold that targets the TGFβ pathway through a non-receptor-kinase mechanism [4]. This is a significant differentiator from the majority of TGFβ pathway inhibitors, which are kinase inhibitors. Using 2-(2-methylbenzyl)phthalazine-1(2H)-one as a tool compound or lead molecule can help elucidate this alternative mode of action and potentially lead to new therapies for fibrosis and cancer with a distinct safety and efficacy profile.

Quote Request

Request a Quote for 2-(2-Methylbenzyl)phthalazine-1(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.